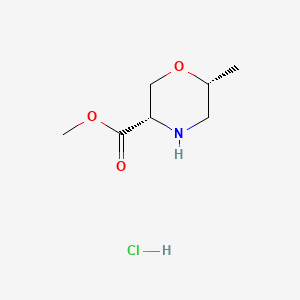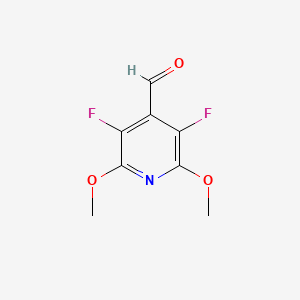
3,5-Difluoro-2,6-dimethoxyisonicotinaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Difluoro-2,6-dimethoxyisonicotinaldehyde is an organic compound with the molecular formula C8H7F2NO3 It is a derivative of isonicotinaldehyde, characterized by the presence of two fluorine atoms and two methoxy groups attached to the aromatic ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-2,6-dimethoxyisonicotinaldehyde typically involves the introduction of fluorine and methoxy groups onto the isonicotinaldehyde framework. One common method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atoms. The methoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and ensure consistent quality.
化学反应分析
Types of Reactions
3,5-Difluoro-2,6-dimethoxyisonicotinaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 3,5-Difluoro-2,6-dimethoxyisonicotinic acid.
Reduction: 3,5-Difluoro-2,6-dimethoxyisonicotinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3,5-Difluoro-2,6-dimethoxyisonicotinaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3,5-Difluoro-2,6-dimethoxyisonicotinaldehyde depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain targets, while the methoxy groups can influence its solubility and bioavailability.
相似化合物的比较
Similar Compounds
3,5-Difluoro-2,4,6-trinitroanisole: Another fluorinated compound with different functional groups, used in energetic materials.
2,6-Dimethoxyisonicotinaldehyde: Lacks the fluorine atoms, which can result in different chemical and biological properties.
3,5-Difluoroisonicotinaldehyde: Lacks the methoxy groups, affecting its reactivity and applications.
Uniqueness
3,5-Difluoro-2,6-dimethoxyisonicotinaldehyde is unique due to the combination of fluorine and methoxy groups on the isonicotinaldehyde framework. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
属性
分子式 |
C8H7F2NO3 |
|---|---|
分子量 |
203.14 g/mol |
IUPAC 名称 |
3,5-difluoro-2,6-dimethoxypyridine-4-carbaldehyde |
InChI |
InChI=1S/C8H7F2NO3/c1-13-7-5(9)4(3-12)6(10)8(11-7)14-2/h3H,1-2H3 |
InChI 键 |
PSOYVGCFAUOFOZ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=C(C(=N1)OC)F)C=O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


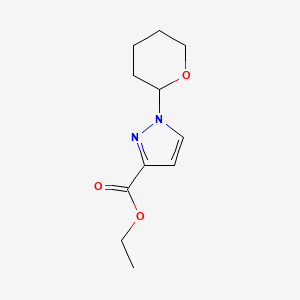
![1-{3-Bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-one](/img/structure/B13891081.png)
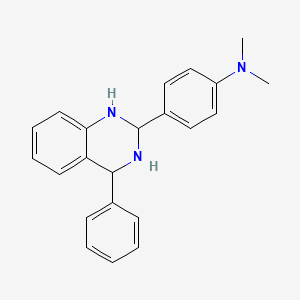
![tert-butyl 4-[1-(2,6-dioxopiperidin-3-yl)-3-methyl-2-oxobenzimidazol-4-yl]-3,6-dihydro-2H-pyridine-1-carboxylate](/img/structure/B13891091.png)
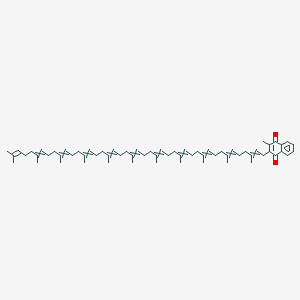
![3-[(5-Nitropyrazin-2-yl)amino]butane-1,2,4-triol](/img/structure/B13891109.png)
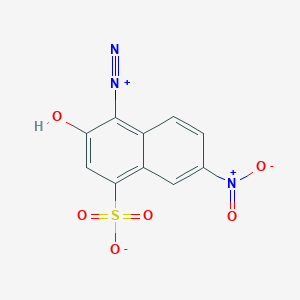
![Methyl 7-(2-methylpyrazol-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13891117.png)
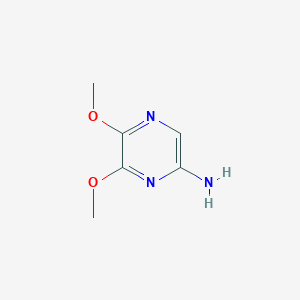

![N-[3-(aminomethyl)pyridin-2-yl]-N-methylmethanesulfonamidedihydrochloride](/img/structure/B13891132.png)
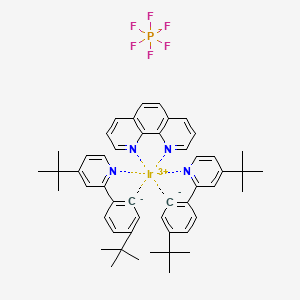
![tert-butyl N-[3-methyl-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenebutan-2-yl]carbamate](/img/structure/B13891151.png)
